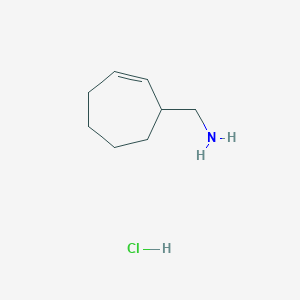

Cyclohept-2-en-1-ylmethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Cyclohept-2-en-1-ylmethanamine hydrochloride has been utilized in the field of organic synthesis, particularly in the development of novel synthetic methodologies and the synthesis of complex molecules. One of the key applications includes its role in the synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. This process allows for the efficient construction of indoline and indole frameworks, which are core structures in numerous natural products and pharmaceuticals (Dunetz & Danheiser, 2005).

Additionally, cyclohept-2-en-1-ylmethanamine hydrochloride derivatives have been studied for their catalytic properties in the cyclopropanation of alkenes. This reaction is crucial for the formation of cyclopropane rings, which are prevalent in various bioactive molecules and drugs. The gold-catalyzed cyclopropanation using carbenoid precursors is a notable example, showcasing the compound's potential in facilitating the construction of molecular complexity, including cyclic, heterocyclic, and polycyclic skeletons (Qian & Zhang, 2015).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, cyclohept-2-en-1-ylmethanamine hydrochloride has found application in the synthesis of multifunctional carbon dots for near-infrared fluorescence imaging and photothermal cancer therapy. The intrinsic theranostic properties of the synthesized carbon dots, prepared from a hydrophobic cyanine dye and poly(ethylene glycol), demonstrate the compound's versatility in developing nanomedicines for cancer imaging and treatment. The strong absorption and near-IR emission, coupled with high photothermal conversion efficiency, underscore its potential as a theranostic agent (Zheng et al., 2016).

Propiedades

IUPAC Name |

cyclohept-2-en-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-7-8-5-3-1-2-4-6-8;/h3,5,8H,1-2,4,6-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULSONLRYCGYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohept-2-en-1-ylmethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)